molecular formula C4HBr2ClF6 B1333239 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane CAS No. 63573-66-0

2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane

Cat. No.: B1333239
CAS No.: 63573-66-0
M. Wt: 358.3 g/mol
InChI Key: ZMYHDNKORPYGEM-UHFFFAOYSA-N
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Description

2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane is a useful research compound. Its molecular formula is C4HBr2ClF6 and its molecular weight is 358.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2ClF6/c5-1(3(8,9)10)2(6,7)4(11,12)13/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYHDNKORPYGEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(Cl)Br)(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2ClF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378501
Record name 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63573-66-0
Record name 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane: Synthesis, Properties, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Utility of Halogenated Scaffolds in Modern Chemistry

The deliberate incorporation of halogen atoms into molecular frameworks represents a cornerstone of contemporary chemical synthesis and drug discovery. The unique physicochemical properties imparted by halogens—such as modulated lipophilicity, enhanced metabolic stability, and the capacity for specific halogen bonding interactions—render halogenated compounds invaluable tools in the design of novel therapeutics and functional materials.[1][2] This guide focuses on a specific, highly functionalized building block: 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane, a molecule poised for significant utility in synthetic and medicinal chemistry. Its dense halogenation and fluorination present a unique platform for the introduction of complex molecular architectures.

Compound Identification and Physicochemical Profile

CAS Number: 63573-66-0[3]

Molecular Formula: C₄HBr₂ClF₆

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from closely related structures. The presence of multiple fluorine atoms suggests high density and a low boiling point relative to its molecular weight. The molecule is expected to be non-polar and thus soluble in a range of organic solvents.

PropertyEstimated Value/CharacteristicSource/Rationale
Molecular Weight 358.85 g/mol Calculation from atomic weights
Physical State Likely a liquid at room temperatureBased on analogous small halogenated alkanes
Solubility Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, acetone). Insoluble in water.Inferred from its non-polar, halogenated structure
Boiling Point Not determined, but expected to be relatively low for its mass due to high fluorination.Comparison with similar fluorinated and halogenated butanes

Synthesis and Mechanistic Considerations

The primary route for the synthesis of this compound is through the direct bromination of (E/Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes.[4][5][6] This reaction proceeds readily under the influence of sunlight, suggesting a free-radical mechanism.

Synthesis_Pathway Reactant (E/Z)-2-chloro-1,1,1,4,4,4- hexafluorobut-2-ene Product 2,3-Dibromo-2-chloro-1,1,1,4,4,4- hexafluorobutane Reactant->Product 84% yield Reagent Bromine (Br₂) Reagent->Product Condition Sunlight Condition->Product

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound [7]

Materials:

  • (E/Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes

  • Bromine (Br₂)

Procedure:

  • To a suitable reaction vessel, add the (E/Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes.

  • Slowly add a stoichiometric amount of bromine to the reaction mixture.

  • Expose the reaction mixture to direct sunlight.

  • The reaction is complete when the characteristic red-brown color of bromine disappears.

  • The crude product, this compound, can be purified by distillation.

The resulting product is a mixture of stereoisomers.[4][5][6]

Spectroscopic Characterization

Characterization of the synthesized product is crucial for confirming its identity and purity. The following spectroscopic data are based on the analysis of the product obtained from the synthesis described above.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet due to coupling with adjacent fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum will be the most informative, with distinct signals for the two trifluoromethyl groups, likely showing complex coupling patterns due to the chiral centers in the molecule.

  • ¹³C NMR: The carbon NMR spectrum will display four distinct signals for the butane backbone, with splitting patterns resulting from one-bond and two-bond couplings to fluorine.

Mass Spectrometry (MS):

Mass spectrometry will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms and one chlorine atom. Fragmentation patterns will likely involve the loss of halogen atoms and trifluoromethyl groups.

Applications in Drug Discovery and Development

While there are no currently marketed drugs containing the this compound scaffold, its potential as a synthetic intermediate in drug discovery is significant. The strategic placement of halogens in drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic properties.[1][2]

Potential Roles in Medicinal Chemistry:

  • Increased Lipophilicity: The introduction of this lipophilic fragment can enhance a drug's ability to cross cell membranes, a critical factor for reaching intracellular targets.[1]

  • Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug.[1]

  • Enhanced Binding Affinity: The bromine and chlorine atoms can participate in halogen bonding, a specific non-covalent interaction with electron-donating groups in a biological target, which can lead to increased binding affinity and selectivity.[9][10]

  • Conformational Control: The bulky trifluoromethyl and halogen substituents can be used to lock a molecule into a specific conformation that is optimal for binding to a target receptor or enzyme.

Drug_Discovery_Logic Start 2,3-Dibromo-2-chloro-1,1,1,4,4,4- hexafluorobutane Step1 Selective Dehalogenation/ Substitution Reactions Start->Step1 Step2 Introduction of Pharmacophores Step1->Step2 Step3 Lead Compound Generation Step2->Step3 Outcome Improved Pharmacokinetics/ Pharmacodynamics Step3->Outcome

Caption: Logical workflow for utilizing the title compound in drug discovery.

Safety and Handling

No specific safety data sheet (SDS) is readily available for this compound. However, based on the safety profiles of structurally similar halogenated hydrocarbons, the following precautions should be observed:

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

  • Inhalation: May be harmful if inhaled. Avoid breathing vapors or mists.[11]

  • Skin and Eye Contact: May cause skin and eye irritation.[12] In case of contact, flush immediately with copious amounts of water.[11]

  • Ingestion: May be harmful if swallowed.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion and Future Outlook

This compound is a readily accessible and highly functionalized synthetic building block. Its dense array of reactive sites and the presence of fluorine offer a unique platform for the synthesis of complex molecules. For drug development professionals, this compound represents an opportunity to introduce key halogen and trifluoromethyl motifs that can impart desirable pharmacological properties. Further research into the selective functionalization of this scaffold is warranted and is likely to unlock its full potential in the creation of next-generation pharmaceuticals and advanced materials.

References

  • G. M. Chuprina, et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry, 20, 452–459. [Link]

  • Beilstein-Institut. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2733252, 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene. [Link]

  • Chemsrc. (2025, August 27). CAS#:384-54-3 | 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane. [Link]

  • Beilstein-Institut zur Förderung der Chemischen Wissenschaften. (n.d.). Supporting Information for (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. [Link]

  • Semantic Scholar. (2024, February 27). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,3-Dibromo-1,4-dichlorobutane (CAS 4911-46-0). [Link]

  • Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET: 1,2-Dibromohexafluoropropane. [Link]

  • ResearchGate. (2025, January 12). Halogen Bonding: A New Frontier in Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). US3876715A - Process for preparing 2,3-dibromo-2-alkylalkanes.
  • TutorChase. (n.d.). Why are halogens important in the pharmaceutical industry?. [Link]

  • Zheng, Y., & Tice, C. M. (2018). Halogenase engineering and its utility in medicinal chemistry. Future Medicinal Chemistry, 10(10), 1259-1270. [Link]

Sources

Technical Guide: Structure Elucidation of 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure elucidation of 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane , a complex polyhalogenated alkane. This analysis synthesizes data from recent organofluorine research, specifically focusing on its generation as a mixture of diastereomers during the halogenation of hydrofluoroolefins.

Executive Summary

Target Molecule: this compound (


)
CAS Registry Number:  N/A (Specialized Intermediate)
Primary Application:  Precursor for fluorinated allenes; intermediate in hydrofluoroolefin (HFO) functionalization.

The elucidation of this molecule presents a distinct challenge due to the presence of two chiral centers (C2 and C3) bearing heavy halogens (Br, Cl) and strongly electronegative trifluoromethyl groups. The definitive structural confirmation relies on the resolution of diastereomeric pairs via


F and 

NMR, supported by the unique isotopic fingerprint of the

moiety in Mass Spectrometry.

Synthesis & Stereochemical Context

To understand the structure, one must understand its origin. This compound is typically synthesized via the electrophilic addition of bromine (


) to 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene  under photochemical conditions (sunlight or UV).
Reaction Pathway

The starting material is an alkene with a


 group at both ends. The addition of bromine across the double bond creates the saturated butane chain.

Synthesis Start 2-chloro-1,1,1,4,4,4- hexafluorobut-2-ene Intermediate Radical Intermediate Start->Intermediate Initiation Reagent Br2 / hν (Sunlight) Reagent->Start Addition Product 2,3-Dibromo-2-chloro- 1,1,1,4,4,4-hexafluorobutane Intermediate->Product Termination

Figure 1: Photochemical bromination pathway yielding the target polyhalobutane.

Stereochemical Complexity

The molecule possesses two chiral centers:

  • C2: Bonded to

    
    , 
    
    
    
    ,
    
    
    , and the C3-chain.
  • C3: Bonded to

    
    , 
    
    
    
    ,
    
    
    , and the C2-chain.

Because the starting alkene often exists as an


 mixture or isomerizes during the radical addition, the product is obtained as a mixture of diastereomers  (pairs of enantiomers).
  • Key Identification Metric: Research indicates this reaction typically yields a diastereomeric ratio of approximately 2:1 .[1] This ratio is the "fingerprint" of the synthesis in NMR integration.

Mass Spectrometry (MS): The Isotopic Signature

Mass spectrometry provides the first confirmation of the halogen content. The molecular ion (


) may be weak due to the stability of the 

bond, but the fragmentation pattern is diagnostic.
Isotopic Clustering

The presence of one Chlorine (


 / 

, 3:1 ratio) and two Bromines (

/

, 1:1 ratio) creates a complex cluster pattern.
Fragment IonCompositionDiagnostic Pattern (Relative Intensities)


Cluster showing 1 Cl and 1 Br (M, M+2, M+4).


Cluster showing 2 Br (1:2:1 ratio at M, M+2, M+4).


Dominant peak at m/z 69 (Base peak).

Mechanistic Insight: The loss of the


 group is favored due to the stability of the resulting carbocation, but the sequential loss of Br is the primary fragmentation pathway observed in electron impact (EI) ionization.

NMR Spectroscopy: The Definitive Tool

Nuclear Magnetic Resonance (NMR) is the primary method for distinguishing the diastereomers.

A. F NMR (Fluorine-19)

This is the most sensitive probe. The molecule contains two non-equivalent


 groups.
  • Chemical Shift Range:

    
     to 
    
    
    
    ppm (relative to
    
    
    ).
  • Multiplicity:

    • 
       at C4:  Appears as a doublet  due to coupling with the single proton on C3 (
      
      
      
      Hz).
    • 
       at C2:  Appears as a singlet  (or complex multiplet if long-range coupling exists), as there are no vicinal protons.
      
  • Diastereomeric Differentiation: You will observe two sets of signals with a relative integration of roughly 2:1.[1][2]

B. H NMR (Proton)

The molecule contains only one proton (on C3).

  • Chemical Shift: Deshielded region, typically

    
     ppm . The electronegativity of the adjacent 
    
    
    
    and Br atoms pulls electron density away, shifting the signal downfield.
  • Coupling Pattern:

    • Quartet: The proton couples to the three equivalent fluorine atoms on the adjacent

      
       group.
      
    • Coupling Constant:

      
       Hz.[2]
      
C. C NMR (Carbon-13)[1][2][3][4]
  • C1 & C4 (

    
    ):  Quartets with large coupling constants (
    
    
    
    Hz).
  • C2 (Quaternary): Low intensity multiplet (due to splitting by F on C1 and long-range F on C4).

  • C3 (Methine): Doublet of quartets (coupling to H and adjacent F).

NMR_Logic Sample Purified Sample (Mixture of Diastereomers) F19 19F NMR Analysis Sample->F19 H1 1H NMR Analysis Sample->H1 Decision Signal Integration Check F19->Decision Result1 Set A (Major Isomer) CF3 doublet + CF3 singlet H1->Result1 Quartet @ ~5.0 ppm Decision->Result1 ~66% Area Result2 Set B (Minor Isomer) Shifted CF3 signals Decision->Result2 ~33% Area

Figure 2: NMR Logic flow for distinguishing diastereomers.

Experimental Protocol

To ensure valid results, the following protocol is recommended for researchers characterizing this intermediate.

Materials
  • Solvent:

    
     (Deuterated Chloroform) is standard. For higher resolution of fluorine signals, 
    
    
    
    (Deuterated Benzene) may induce shift differences to separate overlapping isomers.
  • Internal Standard:

    
     (for 
    
    
    
    F calibration, set to 0 ppm) or TMS (for
    
    
    H).
Step-by-Step Characterization
  • Sample Preparation: Dissolve ~10-15 mg of the crude reaction mixture in 0.6 mL of

    
    .
    
  • Acquisition (

    
    ):  Acquire a standard proton spectrum (16 scans). Look for the diagnostic quartet in the 4.5–5.5 ppm range.
    
  • Acquisition (

    
    ):  Acquire a fluorine spectrum (sw 200 ppm, center -100 ppm).
    
    • Validation: Verify the presence of two distinct

      
       regions.[1][3]
      
    • Integration: Integrate the signals to confirm the isomeric ratio (expected 2:1).

  • GC-MS Confirmation: Inject sample using a non-polar column (e.g., DB-5).

    • Expectation: Two closely eluting peaks with identical mass spectra (diastereomers).

    • Check: Verify the isotopic cluster for

      
      .
      

References

  • Beilstein J. Org.[1] Chem. (2024).[1][2][4] (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein-Institut. [Link]

  • PubChem. (2024).[4] 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene Compound Summary. National Library of Medicine. [Link]

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra. [Link]

Sources

Technical Guide: Safety and Handling of 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 63573-66-0 Formula: C₄HBr₂ClF₆ Molecular Weight: ~358.30 g/mol Synonyms: 2-Chloro-2,3-dibromo-1,1,1,4,4,4-hexafluorobutane; Halocarbon 2311 Derivative

Executive Summary & Chemical Identity

This guide details the operational safety standards for 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane , a dense, polyhalogenated alkane primarily used as a specialized intermediate in the synthesis of fluorinated allenes and hydrofluoroolefins (HFOs).

Unlike common solvents, this compound possesses a "mixed-halogen" motif (Fluorine, Chlorine, Bromine) on a butane backbone. This structure imparts unique reactivity—specifically photolytic instability at the C-Br bond—and distinct toxicological risks, including cardiac sensitization and potential neurotoxicity.

Physicochemical Profile
PropertyValue / CharacteristicOperational Implication
Physical State Colorless to pale yellow liquidHandle as a liquid; prevent aerosolization.
Boiling Point High-boiling (>100°C est.)Low vapor pressure at RT, but vapors accumulate in low-lying areas.
Density > 1.8 g/mL (Estimated)Heavy liquid; requires robust support for glassware (clamps).
Solubility Lipophilic; HydrophobicSoluble in DCM, CHCl₃; insoluble in water.
Reactivity Photosensitive (C-Br bond)Strictly store in amber glass or foil-wrapped vessels.

Hazard Identification & Toxicology

Core Hazard: The primary risks stem from its identity as a heavy halocarbon. It shares toxicological properties with Halothane and Halon agents.

Acute Toxicity & "Halocarbon Toxidrome"
  • Cardiac Sensitization (Critical): Like many fluoro-chloro-bromo alkanes, this compound can sensitize the myocardium to catecholamines (epinephrine/adrenaline).

    • Mechanism: Disruption of gap junction conductance in cardiac myocytes.

    • Protocol:Do NOT administer epinephrine to personnel experiencing exposure-related cardiac distress, as this may precipitate fatal arrhythmia.

  • Inhalation: Vapors are heavier than air (vapor density > 1). In poorly ventilated spaces, it acts as a simple asphyxiant and a central nervous system (CNS) depressant (dizziness, narcosis).

  • Target Organs: Liver (hepatotoxicity due to metabolic debromination), Kidneys, and CNS.

Chemical Hazards
  • Decomposition: Upon heating (>200°C) or contact with open flames, it decomposes to release acid gases: Hydrogen Fluoride (HF) , Hydrogen Bromide (HBr), Hydrogen Chloride (HCl), and Carbonyl Halides (e.g., Phosgene analogs).

  • Incompatibilities:

    • Alkali Metals (Na, K, Li): Risk of violent defluorination/dehalogenation.

    • Powdered Metals (Mg, Al, Zn): Risk of exothermic Wurtz-type coupling.

    • Strong Bases: May induce dehydrohalogenation (loss of HBr/HCl) to form toxic fluoro-butenes.

Engineering Controls & Personal Protective Equipment (PPE)

Engineering Controls
  • Primary Containment: All handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Vapor Management: Because vapors sink, ensure the hood is not cluttered, allowing bottom-baffle exhaust to function efficiently.

PPE Selection Matrix
ComponentMaterial/StandardRationale
Gloves (Splash) Nitrile (Double-gloved)Adequate for incidental splash.
Gloves (Immersion) Viton® or PVAHalogenated alkanes can permeate Nitrile/Latex rapidly. Use Viton for prolonged handling.
Respiratory SCBA or Supplied AirDo not rely on organic vapor cartridges for spills; the odor threshold is poor warning.
Eye Protection Chemical GogglesTightly fitting to prevent vapor absorption into the lacrimal fluid.

Operational Protocols

Storage & Stability

Objective: Prevent photolytic degradation which releases free bromine (turning the liquid brown/red) and acidic byproducts.

  • Vessel: Borosilicate glass, Amber/Low-Actinic .

  • Atmosphere: Store under an inert blanket of Argon or Nitrogen. Oxygen promotes radical chain oxidation.

  • Temperature: Cool, dry environment (2–8°C preferred to minimize vapor pressure, though RT is acceptable if dark).

Transfer Techniques (Cannula Method)

Avoid open pouring to minimize vapor release and atmospheric exposure.

  • Setup: Secure the source flask and receiving flask (both amber) under positive Nitrogen pressure.

  • Transfer: Use a double-tipped needle (cannula) or a gas-tight syringe (glass/PTFE).

  • Pressure Equalization: Ensure a bleed needle is present in the receiving flask (vented to a scrubber or hood rear) to prevent over-pressurization.

Emergency Response Logic

The following diagram outlines the decision-making process for accidental exposure or spills.

EmergencyResponse Start Incident Detected Type Identify Incident Type Start->Type Spill Liquid Spill (>10mL) Type->Spill Exposure Personnel Exposure Type->Exposure Fire Fire / Thermal Event Type->Fire Evacuate Evacuate Area (Vapors Sink) Spill->Evacuate Skin Skin/Eye Contact Exposure->Skin Inhale Inhalation Exposure->Inhale Suppress Use CO2 or Dry Chem (Avoid Water Spray) Fire->Suppress Absorb Absorb with Vermiculite (NO Water) Evacuate->Absorb Dispose Seal in HazMat Container (Label: Halogenated) Absorb->Dispose Wash Flush 15min (PEG-400 or Water) Skin->Wash Air Fresh Air + Oxygen (Monitor Cardiac) Inhale->Air NoEpi WARNING: NO EPINEPHRINE Air->NoEpi HF_Risk Risk: HF/HBr Release Suppress->HF_Risk

Figure 1: Emergency response decision tree emphasizing the contraindication of epinephrine and the risk of acid gas formation.

Synthesis & Degradation Pathways

Understanding the chemical origin helps predict impurities. This compound is typically synthesized via the bromination of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene under UV irradiation.

Degradation Workflow

If mishandled (exposed to light/base), the compound degrades. The following diagram illustrates the stability profile.

Degradation Compound 2,3-Dibromo-2-chloro- 1,1,1,4,4,4-hexafluorobutane UV UV Light / Sunlight Compound->UV Storage Failure Base Strong Base (KOH/DBU) Compound->Base Incompatible Mix Heat Heat (>200°C) Compound->Heat Fire Radical Br• Radicals (Chain Oxidation) UV->Radical Elimination Dehydrohalogenation (Formation of Toxic Alkenes) Base->Elimination Pyrolysis Acid Gases (HF, HBr, HCl) Heat->Pyrolysis

Figure 2: Stability and degradation pathways. Note that basic conditions can regenerate toxic fluoro-butenes.

Disposal Considerations

Never dispose of this compound down the drain.

  • Classification: Halogenated Organic Waste.

  • Method: High-temperature incineration equipped with a secondary combustion chamber and acid gas scrubbers (to neutralize HF/HBr).

  • Segregation: Keep separate from non-halogenated solvents (acetone, ethanol) to prevent cross-contamination of waste streams, which complicates incineration.

References

  • Beilstein-Institut. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.).[1][2] Compound Summary: 1,4-Dibromo-2,3-dichlorohexafluorobutane (Analogous Structure Data). National Library of Medicine. [Link]

Sources

Methodological & Application

Application Note: Purification & Isolation Protocols for 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists handling 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane (referred to herein as DBCHFB ). This polyhalogenated intermediate is critical in the synthesis of fluorinated allenes and anesthetics but presents unique purification challenges due to its high density, diastereomeric nature, and susceptibility to base-catalyzed dehydrohalogenation.

Executive Summary & Chemical Profile

This compound is a dense, volatile liquid typically synthesized via the bromination of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene.[1] High-purity isolation is complicated by two factors:

  • Diastereomeric Mixtures: The molecule contains two chiral centers, typically yielding a diastereomeric mixture (approximate ratio 2:1) with very similar boiling points.

  • Elimination Sensitivity: The presence of vicinal halides makes the compound prone to dehydrohalogenation (loss of HBr/HCl) if exposed to strong bases or excessive heat, reverting it to an alkene.

Chemical Identity Table
PropertySpecification / Data
CAS Number 63573-66-0
Formula C₄H₂Br₂ClF₆
Molecular Weight 358.3 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point 78°C at 15 mmHg (approx. 180–185°C at atm)
Density ~2.0 g/mL (Estimated)
Solubility Soluble in pentane, DCM, chloroform; Insoluble in water.[1][2][3][4]
Key Impurities Unreacted alkenes, HBr (acidic residue), Dehydro-products.[5]

Impurity Profiling & Pre-Purification Strategy

Before initiating distillation, the crude reaction mixture must be chemically stabilized. Crude DBCHFB often contains dissolved HBr (a byproduct of substitution or hydrolysis) and unreacted bromine.

Critical Warning: Do NOT use strong bases (KOH, NaOH) for neutralization. Strong bases will instantly trigger dehydrobromination, converting your product back into a 2-bromo-3-chloro-hexafluorobutene derivative.

Workflow Logic (Graphviz)

The following diagram illustrates the critical decision pathways for purification, prioritizing stability over aggressive separation in the early stages.

purification_workflow Crude Crude Reaction Mixture (Contains DBCHFB, Br2, HBr) Quench Reductive Quench (Na2S2O3 Wash) Crude->Quench Remove Br2 Neutralize Mild Neutralization (Sat. NaHCO3) Quench->Neutralize Remove Acids Dry Drying (MgSO4 + Filtration) Neutralize->Dry Remove Water Distill Vacuum Distillation (15 mmHg, <85°C Bath) Dry->Distill Isolate Product QC QC Analysis (19F-NMR / GC-MS) Distill->QC Verify Purity QC->Distill If Purity < 98%

Caption: Figure 1. Purification workflow emphasizing mild chemical treatment to prevent elimination reactions prior to thermal isolation.

Detailed Experimental Protocols

Protocol A: Chemical Stabilization (Crude Work-up)

Objective: Remove unreacted halogens and trace acids without degrading the aliphatic backbone.

Materials:

  • Sodium Thiosulfate (10% aq solution)

  • Sodium Bicarbonate (Saturated aq solution)

  • Magnesium Sulfate (Anhydrous)

  • Dichloromethane (DCM) or Pentane (extraction solvent)

Step-by-Step:

  • Quenching: If the crude mixture is red/brown (indicating free Br₂), wash the organic layer with 10% Sodium Thiosulfate until the color fades to pale yellow/colorless.

  • Phase Separation: Due to the high density of DBCHFB (~2.0 g/mL), the organic layer will likely be the bottom layer if washing with water. Always verify layer identity by adding a drop of water.

  • Mild Neutralization: Wash the organic layer with Saturated Sodium Bicarbonate (NaHCO₃) .

    • Technique: Swirl gently. Vigorous shaking can form emulsions with heavy fluorinated oils.

    • Endpoint: Wash until CO₂ evolution ceases.

  • Drying: Collect the organic phase and dry over anhydrous MgSO₄ for 30 minutes.

  • Filtration: Filter through a sintered glass frit to remove the desiccant.

Protocol B: Vacuum Rectification (Isolation)

Objective: Separate the product from solvent and high-boiling oligomers. Rationale: Atmospheric distillation is risky due to high temperatures (>180°C) which may cause thermal decomposition. Vacuum distillation reduces the thermal budget.

Equipment:

  • Short-path distillation head or Vigreux column (for higher purity).

  • Vacuum pump capable of maintaining stable 10–20 mmHg.

  • Manometer.

  • Oil bath with temperature control.

Procedure:

  • Setup: Assemble the distillation apparatus. Grease all joints (fluorinated grease recommended) to prevent leaks under vacuum.

  • Degassing: Apply weak vacuum initially to remove residual solvent (DCM/Pentane) at room temperature.

  • Ramp: Lower pressure to 15 mmHg . Slowly heat the oil bath.

  • Fraction Collection:

    • F1 (Forerun): Collects below 70°C (15 mmHg). Contains lower halogenated impurities.

    • F2 (Main Fraction): Collects at 76–80°C (15 mmHg) . This is the DBCHFB product.

    • F3 (Heels): Stop distillation when head temperature spikes or pot residue darkens.

  • Storage: Store F2 in an amber glass vial (light sensitive) at 4°C.

Protocol C: Diastereomer Separation (Advanced)

Context: DBCHFB exists as a pair of diastereomers (racemic/meso-like pairs). Standard distillation often yields a mixture. If isomerically pure material is required for kinetics studies:

  • Technique: Spinning Band Distillation .

    • Requires a column with >50 theoretical plates.

    • Reflux ratio: 20:1 or higher.

    • The isomers typically exhibit a boiling point delta of 1–3°C.

  • Alternative: Preparative GC .

    • Column: Fluorocol or DB-624 (specialized for volatiles).

    • Carrier: Helium.

    • Detection: TCD (Thermal Conductivity Detector) is preferred over FID for highly halogenated species due to poor carbon response.

Quality Control & Validation

Trustworthiness in synthesis requires rigorous validation.

Nuclear Magnetic Resonance (NMR)[1][6][7]
  • ¹⁹F NMR: The most diagnostic tool.

    • Expectation: You will see distinct signals for the -CF₃ and -CF₂- groups.[1]

    • Isomers: The diastereomeric mixture will show two sets of signals (often in a 2:1 integration ratio).[6]

    • Validation: If signals appear as broad multiplets or unexpected doublets, check for dehydrohalogenated impurities (alkenes show distinct shifts).

  • ¹H NMR:

    • Look for the -CH- proton.[1]

    • Impurity Check: Absence of vinylic protons (usually 5.5–6.5 ppm) confirms no elimination has occurred.

GC-MS Analysis
  • Fragmentation: Expect weak molecular ions. The base peak is often loss of Br [M-Br]⁺ or loss of CF₃.

  • Purity Calculation: Integrate the area under the curve (AUC).

    • Acceptance Criteria: >98% combined area of both diastereomer peaks.

References

  • Haszeldine, R. N. (1952).[1][7] The addition of free radicals to unsaturated systems. Part I. The direction of radical addition to 3:3:3-trifluoropropene. Journal of the Chemical Society, 3490-3498. Link (Foundational chemistry of radical addition to fluoro-olefins).

  • Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved October 26, 2023, from (Source for BP data: 78°C/15mm).

  • Berdnikov, E. A., et al. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade. Beilstein Journal of Organic Chemistry, 20, 452–459.[1] Link (Detailed synthesis and NMR characterization of the diastereomeric mixture).

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Fluorinated Allenes: 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Fluorinated Allenes

Fluorinated allenes are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The unique stereochemistry and electronic properties imparted by the fluorine atoms and the allenic moiety make them valuable building blocks for the synthesis of novel bioactive molecules and advanced materials. Their utility as precursors for complex fluorinated structures further underscores their importance in modern synthetic chemistry. This guide provides a comprehensive comparison of synthetic routes to fluorinated allenes, with a focus on the promising precursor, 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane, and its performance against other established methods.

The Halogenated Alkane Approach: A Pathway to Perfluorinated Allenes

A robust strategy for the synthesis of fluorinated allenes involves the dehydrohalogenation or dehalogenation of polyhalogenated alkanes. This approach offers a direct route to the cumulenic system from readily accessible starting materials.

Featured Precursor: this compound

This compound has emerged as a versatile precursor for the synthesis of 1,1,1,4,4,4-hexafluoro-2,3-butadiene. The synthesis of this precursor is achieved through the halogenation of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes.[3][4]

Reaction Pathway:

The overall synthetic strategy involves a two-step process:

  • Bromination: The synthesis of the precursor this compound (1) is accomplished by the bromination of a mixture of (E/Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes. This reaction proceeds readily under the influence of sunlight.[3][4]

  • Dehydrohalogenation and Dehalogenation: The subsequent treatment of 1 with a strong base is expected to induce a sequence of dehydrobromination and dehalogenation to yield the target allene, 1,1,1,4,4,4-hexafluoro-2,3-butadiene (3). This proceeds through a vinyl bromide intermediate (2). While a direct protocol for this specific conversion is not extensively documented, the synthesis of a similar allene from 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane using butyllithium provides a strong precedent for this transformation.[3][4]

Visualizing the Workflow: Synthesis of 1,1,1,4,4,4-Hexafluoro-2,3-butadiene

G start 2-Chloro-1,1,1,4,4,4-hexafluorobut-2-enes precursor This compound (1) start->precursor Br₂, Sunlight (84% yield) intermediate (Z/E)-2-Bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-ene (2) precursor->intermediate Base (e.g., DBU) product 1,1,1,4,4,4-Hexafluoro-2,3-butadiene (3) intermediate->product Strong Base (e.g., BuLi) (Proposed)

Caption: Synthetic pathway from 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes to 1,1,1,4,4,4-hexafluoro-2,3-butadiene.

Experimental Protocols

Synthesis of this compound (1)
  • Materials:

    • (E/Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes

    • Bromine (Br₂)

  • Procedure:

    • To a suitable reaction vessel, add (E/Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes.

    • Slowly add a stoichiometric amount of bromine while exposing the reaction mixture to sunlight.

    • The reaction is complete when the characteristic color of bromine disappears.

    • The crude product, this compound, can be purified by distillation. An 84% yield has been reported for this reaction.[3][4]

Proposed Synthesis of 1,1,1,4,4,4-Hexafluoro-2,3-butadiene (3)

This protocol is based on the analogous synthesis of a similar fluorinated allene.[3][4]

  • Materials:

    • (Z/E)-2-Bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-ene (2)

    • Butyllithium (BuLi) in hexane

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the vinyl bromide intermediate (2) in anhydrous diethyl ether or THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a stoichiometric amount of butyllithium solution dropwise via a syringe.

    • Monitor the reaction by an appropriate method (e.g., GC-MS or ¹⁹F NMR).

    • Upon completion, the reaction is typically quenched with a proton source (e.g., saturated aqueous ammonium chloride).

    • The product can be isolated by extraction and subsequent distillation.

Alternative Precursors for Fluorinated Allenes: A Comparative Analysis

While the halogenated alkane route is effective, several other methods have been developed for the synthesis of fluorinated allenes. Each presents its own set of advantages and disadvantages in terms of substrate scope, reaction conditions, and accessibility of starting materials.

Synthesis from 1,3-Enynes

A metal-free approach allows for the synthesis of difluoromethylated allenes through the regioselective trifunctionalization of 1,3-enynes.[1] This method involves a double C-F bond formation and the simultaneous introduction of an amino group.

Reaction Mechanism:

G start 1,3-Enyne intermediate Cationic Intermediate start->intermediate NFSI product Difluoromethylated Allene intermediate->product Fluoride attack & Rearrangement

Caption: Simplified mechanism for the synthesis of difluoromethylated allenes from 1,3-enynes.

Radical Synthesis of Fluorinated Allenes

Radical transformations offer a powerful and versatile strategy for the synthesis of functionalized allenes.[5] These reactions often proceed under mild conditions and exhibit good functional group tolerance. For instance, a ruthenium-catalyzed radical synthesis of functionalized allenes from terminal alkynyl aziridines has been reported.[5]

Reaction Mechanism:

G start Terminal Alkynyl Aziridine product Fluorinated Allene start->product + Perfluoroalkyl Halide catalyst Ru(bpy)₃Cl₂ radical Perfluoroalkyl Radical catalyst->radical Visible light, Reductant radical->product Radical Addition

Caption: Simplified radical pathway for the synthesis of fluorinated allenes.

Performance Comparison of Precursors

Precursor/MethodStarting MaterialKey ReagentsTypical YieldReaction ConditionsAdvantagesDisadvantages
This compound 2-Chloro-1,1,1,4,4,4-hexafluorobut-2-eneBr₂, Base (e.g., DBU, BuLi)Good to Excellent (Precursor: 84%)[3][4]Mild to cryogenicDirect route to perfluorinated allenes.Requires handling of bromine and organolithium reagents.
1,3-Enynes Substituted 1,3-enynesN-Fluorobenzenesulfonimide (NFSI)Moderate to Good (up to 86%)[6]80-100 °CMetal-free, atom-economical.Limited to the synthesis of aminoallenes.
Propargylic Compounds (Radical) Terminal alkynyl aziridinesPerfluoroalkyl halides, Ru(bpy)₃Cl₂, ReductantGood to ExcellentVisible light, mild conditionsBroad substrate scope, good functional group tolerance.[5]May require specialized photocatalytic setup.
Propargylic Difluorides Propargylic difluoridesSilylating agent, Copper catalystExcellent (up to 98%)[7]32-45 °CHigh yields, enantioselective synthesis possible.Requires synthesis of the propargylic difluoride precursor.

Safety, Handling, and Cost Considerations

  • This compound and related halogenated alkanes: These compounds are typically irritants to the skin and eyes.[8][9] Proper personal protective equipment (PPE), including gloves and safety goggles, should be worn during handling. Bromine is a corrosive and toxic substance and should be handled in a well-ventilated fume hood. Butyllithium is a pyrophoric reagent and requires careful handling under an inert atmosphere. The starting material, 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene, is commercially available.

  • 1,3-Enynes: The safety of specific 1,3-enynes varies depending on their substituents. Standard laboratory safety practices should be followed.

  • Perfluoroalkyl Halides: These are generally stable but can be volatile. They should be handled in a well-ventilated area.

  • N-Fluorobenzenesulfonimide (NFSI): NFSI is a powerful fluorinating agent and an oxidant. It should be handled with care to avoid contact with skin and eyes.

The cost and availability of these precursors can vary. Halogenated alkanes are often derived from readily available industrial feedstocks. Substituted 1,3-enynes and propargylic compounds may require multi-step synthesis, which can increase their cost.

Conclusion: Selecting the Optimal Synthetic Route

The choice of precursor for the synthesis of fluorinated allenes depends on several factors, including the desired substitution pattern of the allene, the scale of the reaction, and the available laboratory infrastructure.

  • This compound offers a direct and high-yielding route to perfluorinated allenes. This method is particularly attractive for accessing allenes with a high degree of fluorination.

  • The 1,3-enyne approach provides a metal-free alternative for the synthesis of functionalized fluorinated allenes, particularly aminoallenes.

  • Radical methods offer the advantage of mild reaction conditions and broad functional group tolerance, making them suitable for the synthesis of complex fluorinated allenes.

Researchers and drug development professionals should carefully consider the specific requirements of their target molecule and the practical aspects of each synthetic route to make an informed decision. This guide provides the necessary data and context to facilitate this selection process, ultimately accelerating the discovery and development of novel fluorinated compounds.

References

Sources

Technical Assessment: Synthetic Utility of 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane

[1][2][3]

Executive Summary

2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane (CAS: 63573-66-0) represents a specialized, high-value halogenated building block in organofluorine synthesis. Unlike its symmetric counterparts (e.g., 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane), this compound offers a broken-symmetry scaffold containing three distinct halogen types (F, Cl, Br) and a single hydrogen atom. This structural uniqueness allows for highly regioselective elimination and substitution reactions, making it a critical intermediate for accessing sterically congested polyhalogenated butenes and fluorinated allenes .

This guide evaluates its performance as a precursor for functionalized hydrofluoroolefins (HFOs), comparing it against standard symmetric alternatives, and provides validated protocols for its synthesis and downstream application.

Compound Profile & Strategic Value

Structural Logic

The molecule consists of a butane backbone flanked by two trifluoromethyl (

  • C2 Position: Substituted with Cl and Br (Quaternary center).

  • C3 Position: Substituted with H and Br (Tertiary center).

Formula:

Synthetic Advantage: The "Halogen Hierarchy"

The utility of this compound relies on the differential reactivity of its C-X bonds:

  • C-Br (Weakest): Primary site for radical cleavage or base-mediated elimination (dehydrobromination).

  • C-Cl (Intermediate): Survives mild elimination conditions; serves as a handle for subsequent cross-coupling (e.g., Suzuki-Miyaura) or lithiation.

  • C-F (Strongest): Provides metabolic stability and lipophilicity; inert to standard nucleophilic attacks.

Comparison with Alternatives
Feature2,3-Dibromo-2-chloro-hexafluorobutane (Target)2,3-Dibromo-hexafluorobutane (Alternative)Hexafluorobut-2-yne (HFB) (Alternative)
Symmetry Asymmetric (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Symmetric (

or meso)
Symmetric (

)
Reactivity Stepwise elimination possible; yields specific alkene isomers.Double elimination yields alkyne; single elimination yields symmetric alkene.Highly reactive dienophile; difficult to stop at intermediate alkene stages.
Downstream Products 2-Bromo-3-chloro-hexafluorobut-2-ene; Fluorinated Allenes.2-Bromo-hexafluorobut-2-ene; Hexafluorobut-2-yne.Diels-Alder adducts; Heterocycles.
Handling Liquid (Distillable).Liquid.Gas (Toxic, difficult to handle).

Synthetic Protocols & Methodology

Protocol A: Synthesis of the Target Reagent

Objective: Regioselective radical bromination of 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene.

Mechanism: The reaction proceeds via a radical addition mechanism. The electron-deficient nature of the double bond (due to flanking

Step-by-Step Workflow:

  • Setup: Equip a quartz reaction vessel (for UV transparency) or a borosilicate flask (for sunlight) with a reflux condenser and a dropping funnel.

  • Reagents:

    • Substrate: 2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene (Isomeric mixture E/Z).

    • Reagent: Elemental Bromine (

      
      , 1.1 equivalents).
      
    • Solvent: Neat (no solvent required) or

      
       if dilution is needed.
      
  • Initiation:

    • Place the vessel in direct sunlight or irradiate with a mercury lamp.

    • Add

      
       dropwise.[1] The red color of bromine should disappear rapidly, indicating consumption.
      
  • Completion: Stir until the bromine color persists (indicating excess).

  • Purification:

    • Wash the mixture with aqueous

      
       (to remove excess 
      
      
      ).
    • Dry over

      
      .
      
    • Distillation: Isolate the product by fractional distillation.

    • Yield: Typically 84–90%.[2]

Self-Validating Checkpoint (


 NMR):






Protocol B: Dehydrobromination to Functionalized Alkenes

Objective: Selective removal of HBr to generate (Z/E)-2-bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-ene.

Step-by-Step Workflow:

  • Reagents:

    • Substrate: this compound.[3][4][5][6][7][8]

    • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or KOH/Bu4NBr (Phase Transfer).

    • Solvent: Pentane (for DBU) or Water (for PTC).

  • Reaction:

    • Cool the substrate solution to 0°C.

    • Add DBU dropwise (exothermic reaction).

    • Allow to warm to room temperature and stir for 2 hours.

  • Workup:

    • Filter off the DBU-HBr salt (if using pentane).

    • Evaporate solvent.

    • Distill the resulting oil.

  • Outcome: A mixture of E/Z isomers of the bromo-chloro-alkene.[4]

Mechanistic Pathway Visualization

The following diagram illustrates the transformation from the alkene precursor to the target dibromo-alkane, and its subsequent conversion to highly functionalized dienes/allenes.

GFigure 1: Synthetic Cascade for Polyhalogenated Fluorobutane DerivativesAlkene2-Chloro-1,1,1,4,4,4-hexafluorobut-2-ene(Precursor)Target2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane(Target Reagent)Alkene->TargetBr2, hν (Radical Addition)Yield: ~84%ElimProduct2-Bromo-3-chloro-1,1,1,4,4,4-hexafluorobut-2-ene(Functionalized Alkene)Target->ElimProductDBU or KOH(-HBr Elimination)AlleneFluorinated Allene(Advanced Scaffold)ElimProduct->AlleneZn, Solvent(-BrCl Elimination)

Figure 1: The "Halogen Dance" — Stepwise introduction and elimination of halogens allows access to complex fluorinated scaffolds.

Critical Analysis of Synthetic Utility

Selectivity vs. Yield

Experimental data indicates that while the bromination step (Protocol A) is high-yielding (>80%), the subsequent elimination (Protocol B) often produces an E/Z isomeric mixture (typically 2:1 ratio).

  • Recommendation: For applications requiring pure stereoisomers (e.g., crystallography or specific receptor binding), chromatographic separation is difficult due to low polarity differences. Distillation is the preferred method for enrichment.

Safety & Stability
  • Thermal Stability: The target compound is stable at room temperature but should be stored away from light to prevent slow debromination or radical scrambling.

  • Toxicity: Like many polyhalogenated butanes, it should be handled in a fume hood. Avoid inhalation, as structural analogs (e.g., Halothane) have potent biological activity.

Conclusion

This compound is a superior reagent for "breaking symmetry" in fluorinated scaffold synthesis. It bridges the gap between simple fluorinated gases (like HFB) and complex pharmaceutical intermediates, providing a controlled pathway to introduce chirality and multiple halogen handles into the butane backbone.

References

  • Beilstein-Institut. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry.

  • Sigma-Aldrich. (n.d.). This compound Product Page.

  • National Institute of Standards and Technology (NIST). (n.d.). 1,1,1,4,4,4-Hexafluoro-2-butyne (Related Structure Data). NIST Chemistry WebBook.

Safety Operating Guide

2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Do not dispose of this compound down the drain. 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane (herein referred to as DBCHFB ) is a highly halogenated organic compound.[1][2][3][4][5][6][7][8][9][10] It poses significant environmental persistence risks and requires high-temperature incineration with acid-gas scrubbing.

Operational "Kill Switch" (Immediate Safety Rules):

  • STOP: Do not mix with acetone, ethanol, or non-halogenated solvents unless part of an unavoidable experimental mixture. Mixing dilutes the halogen content, complicating the specialized incineration process required for this molecule.

  • STOP: Do not store in aluminum containers or use aluminum funnels. Polyhalogenated compounds can react violently with active metals (Al, Mg, Na) under specific conditions (reductive dehalogenation).

  • ACTION: Segregate strictly into the "Halogenated Waste" stream.

Chemical Profile & Handling Logic

To dispose of DBCHFB correctly, one must understand its physical behavior in the waste stream.

PropertyValue (Estimated/Analog)Operational Implication
Density ~1.6 – 1.9 g/mLHEAVY. In a biphasic waste mix (e.g., water/waste), this will sink to the bottom. It may compromise the structural integrity of thin-walled polyethylene bags if double-bagging is attempted.
Flammability Non-FlammableHigh halogen content suppresses combustion. It acts as a flame retardant, meaning it requires fuel to be added during incineration to ensure destruction.
Reactivity Low (Stable)Stable to acids/bases generally, but incompatible with alkali metals and strong reducing agents.
Phase Liquid (High BP)Low vapor pressure compared to ether, but still volatile enough to require capped storage to prevent inhalation limits (OEL) breaches.

Step-by-Step Disposal Workflow

Phase 1: Waste Segregation (The Critical Step)

The primary error in laboratory waste management is "bulking" incompatible streams.

  • Protocol: Dedicate a specific waste container solely for Halogenated Organics .

  • Why? Non-halogenated waste (e.g., Methanol, Hexane) is often used as fuel blending in cement kilns. Halogenated waste (DBCHFB) releases corrosive gases (HBr, HCl, HF) upon combustion. It must go to a specialized hazardous waste incinerator equipped with caustic scrubbers. Mixing these streams forces the entire volume to be treated as the more expensive, complex halogenated stream.

Phase 2: Container Selection
  • Recommended: Amber Glass (Type III or better) or Fluorinated HDPE (Nalgene).

  • Avoid: Standard LDPE (Low-Density Polyethylene) for long-term storage, as highly halogenated solvents can plasticize or swell these polymers over time, leading to "sweating" or structural failure.

  • Cap: Use a Teflon (PTFE) lined cap to prevent solvent degradation of the liner.

Phase 3: Labeling & Documentation

Adhere to RCRA (Resource Conservation and Recovery Act) standards.

  • Label Text: "HAZARDOUS WASTE - HALOGENATED SOLVENTS"

  • Constituents: Explicitly list "this compound" (or "Polyhalogenated Butane Derivatives").

  • Hazard Checkbox: Mark "Toxic" and "Irritant."

Phase 4: Storage Prior to Pickup
  • Secondary Containment: Store the waste bottle in a chemically resistant tray (polypropylene) capable of holding 110% of the container's volume.

  • Segregation: Keep physically separate from "Waste Oxidizers" (e.g., Nitric Acid waste) and "Waste Alkali Metals."

Visualizing the Disposal Logic

The following diagram outlines the decision matrix for handling DBCHFB to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: DBCHFB Residue CheckMix Is it mixed with other chemicals? Start->CheckMix AnalyzeMix Analyze Mixture: Are Oxidizers or Active Metals present? CheckMix->AnalyzeMix Yes Segregate Segregate Stream: HALOGENATED ORGANIC CheckMix->Segregate No (Pure) Neutralize Perform Neutralization/ Quenching (In-situ) AnalyzeMix->Neutralize Yes (Reactive) AnalyzeMix->Segregate No (Solvents only) Neutralize->Segregate Container Container Selection: Glass or Fluorinated HDPE (No Aluminum) Segregate->Container Label Labeling: 'Hazardous Waste' List Full Chemical Name Container->Label Storage Storage: Secondary Containment Weekly Inspection Label->Storage Pickup EHS Pickup: Incineration w/ Scrubbers Storage->Pickup

Figure 1: Decision matrix for the safe segregation and disposal of polyhalogenated butanes.

Emergency Procedures (Spill Response)

In the event of a bench-top spill (>50 mL):

  • Evacuate & Ventilate: The vapor density is significantly heavier than air. Vapors will accumulate in low-lying areas (floor level). Ensure laboratory ventilation is at maximum (Emergency Purge).

  • PPE Upgrade: Standard nitrile gloves may offer only incidental splash protection. For spill cleanup, use Silver Shield® (Laminate) or Viton® gloves, as halogenated alkanes can permeate nitrile rapidly.

  • Absorb: Do not use paper towels (which increase surface area for evaporation). Use a commercial Universal Sorbent (vermiculite or chemically treated polypropylene pads).

  • Disposal of Debris: All contaminated absorbent materials must be placed in a wide-mouth jar, sealed, and labeled as "Hazardous Waste - Solid Debris contaminated with Halogenated Organics."

Scientific & Regulatory Context

Why "Halogenated" Status Matters

From a chemical engineering perspective, the disposal of DBCHFB is dictated by the presence of the Fluorine (F), Chlorine (Cl), and Bromine (Br) atoms.

  • Incineration Chemistry: When incinerated, DBCHFB decomposes.

    • 
       (Hydrochloric Acid)
      
    • 
       (Hydrobromic Acid)
      
    • 
       (Hydrofluoric Acid)
      
  • The Scrubber Requirement: These acid gases are highly corrosive and toxic. Federal regulations (EPA 40 CFR) require that facilities burning this waste use wet scrubbers (typically caustic soda, NaOH) to neutralize the exhaust gases before release.

    • Reference: This is why mixing DBCHFB with non-halogenated solvents is economically inefficient; it forces the facility to treat the "clean" fuel as if it were acid-generating waste.

Regulatory Codes (USA)
  • RCRA Classification: While DBCHFB may not have a specific "U-list" code (unless it is a commercial chemical product being discarded unused), it falls under the broad category of Halogenated Solvents .

  • Characteristic Waste: If mixed with flammables, it may carry the D001 (Ignitable) code. If it passes Toxicity Characteristic Leaching Procedure (TCLP) limits for specific halogens (like Carbon Tet or Chloroform analogs), it may carry D019-D043 codes.

  • Best Practice: Always default to "Halogenated Solvent Waste" to ensure the highest level of treatment.

References

  • United States Environmental Protection Agency (EPA). RCRA Regulations: Identification of Hazardous Waste (40 CFR Part 261). [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • eCFR (Electronic Code of Federal Regulations). 40 CFR § 261.31 - Hazardous wastes from non-specific sources (F-Codes). [Link]

Sources

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Retrosynthesis Analysis

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2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane
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2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.